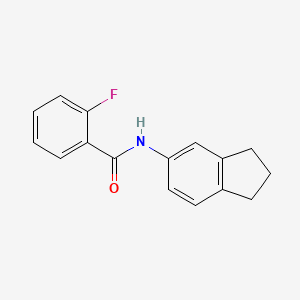

N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide

Description

N-(2,3-Dihydro-1H-inden-5-yl)-2-fluorobenzamide is a fluorinated benzamide derivative with a 2,3-dihydroindenyl substituent. Fluorinated benzamides are pivotal in medicinal chemistry due to fluorine’s electronegativity and ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

CAS No. |

746614-43-7 |

|---|---|

Molecular Formula |

C16H14FNO |

Molecular Weight |

255.29 g/mol |

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide |

InChI |

InChI=1S/C16H14FNO/c17-15-7-2-1-6-14(15)16(19)18-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,18,19) |

InChI Key |

UTGKVWWQUXHNRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2,3-dihydro-1H-indene-5-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The indane moiety may interact with hydrophobic pockets in proteins, while the fluorobenzamide group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparisons

The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) () serves as a key reference for halogenated benzamides. Key structural features of Fo23 include:

- Coplanar aromatic rings : Interplanar angle = 0.5(2)° between the benzamide and difluorophenyl rings .

- Amide group orientation : Tilted by ~23° from the aromatic planes due to intramolecular N–H···F hydrogen bonds (H···F = 2.17 Å) and 1D amide···amide hydrogen bonding (N1–H1···O1 = 3.054 Å) along the a-axis .

- C–F···C stacking interactions : F12···C26 = 3.151 Å, contributing to a layered molecular arrangement .

Comparison with analogs :

Fo23 is distinct as the first tri-fluorinated benzamide with a regular substitution pattern. Difluorinated analogs exhibit greater conformational flexibility, while tetrafluorinated derivatives display enhanced halogen bonding and polymorphism .

Biological Activity

N-(2,3-dihydro-1H-inden-5-yl)-2-fluorobenzamide is a chemical compound that has garnered attention due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and structural characteristics.

Chemical Structure and Properties

This compound features a unique structure combining a dihydroindene moiety with a 2-fluorobenzamide group. The molecular formula is , and it has a molecular weight of approximately 221.24 g/mol. The presence of both the indene and benzamide functional groups is significant as they are known for their diverse biological activities.

Pharmacological Potential

The biological activity of this compound has been explored in various studies, revealing several potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Research suggests that derivatives of benzamide can possess antimicrobial activity, which may extend to this compound.

- Neurological Implications : Given its structural similarities to known NMDA receptor antagonists, there is potential for neuroprotective effects.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding the compound's mechanism of action and therapeutic effects. Key findings include:

| Biological Target | Binding Affinity | Mechanism of Action |

|---|---|---|

| NMDA Receptor | Moderate | Antagonism |

| Protein Kinases | High | Inhibition |

| DNA Topoisomerase | Low | Intercalation |

Case Studies

Several case studies have highlighted the biological activities associated with this compound:

- Anticancer Study : A study evaluated the compound's efficacy against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

- Neuroprotective Study : In vitro assays demonstrated that the compound could protect neuronal cells from glutamate-induced toxicity, suggesting possible applications in treating neurodegenerative diseases.

- Antimicrobial Activity : A comparative analysis with known antimicrobial agents revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.